

# An In-depth Technical Guide to 4-methylphenyl 2-phenylacetate (C<sub>15</sub>H<sub>14</sub>O<sub>2</sub>)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl biphenyl-3-carboxylate*

Cat. No.: *B177993*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the ester 4-methylphenyl 2-phenylacetate, a compound with the chemical formula C<sub>15</sub>H<sub>14</sub>O<sub>2</sub>. The document details its chemical identity, synthesis, and spectroscopic characterization. Furthermore, it explores the potential biological activities of the broader class of phenylacetate esters, with a focus on their anticancer and antifungal properties, providing insights into their mechanisms of action and relevance in drug development. All quantitative data is presented in structured tables, and experimental protocols and signaling pathways are described in detail.

## Chemical Identity and Nomenclature

The ester with the chemical formula C<sub>15</sub>H<sub>14</sub>O<sub>2</sub>, also known by its CAS number 101-94-0, is formally named 4-methylphenyl 2-phenylacetate according to IUPAC nomenclature. This name is derived from its structure as an ester formed from phenylacetic acid and 4-methylphenol (p-cresol).

Identifier	Value
IUPAC Name	4-methylphenyl 2-phenylacetate
Synonyms	p-cresyl phenylacetate, p-tolyl phenylacetate
Chemical Formula	C <sub>15</sub> H <sub>14</sub> O <sub>2</sub>
Molecular Weight	226.27 g/mol
CAS Number	101-94-0

## Synthesis and Spectroscopic Characterization

While specific experimental data for 4-methylphenyl 2-phenylacetate is not abundantly available in public literature, a general and adaptable synthesis method involves the esterification of phenylacetic acid with 4-methylphenol.

### Experimental Protocol: Fischer Esterification (Adapted)

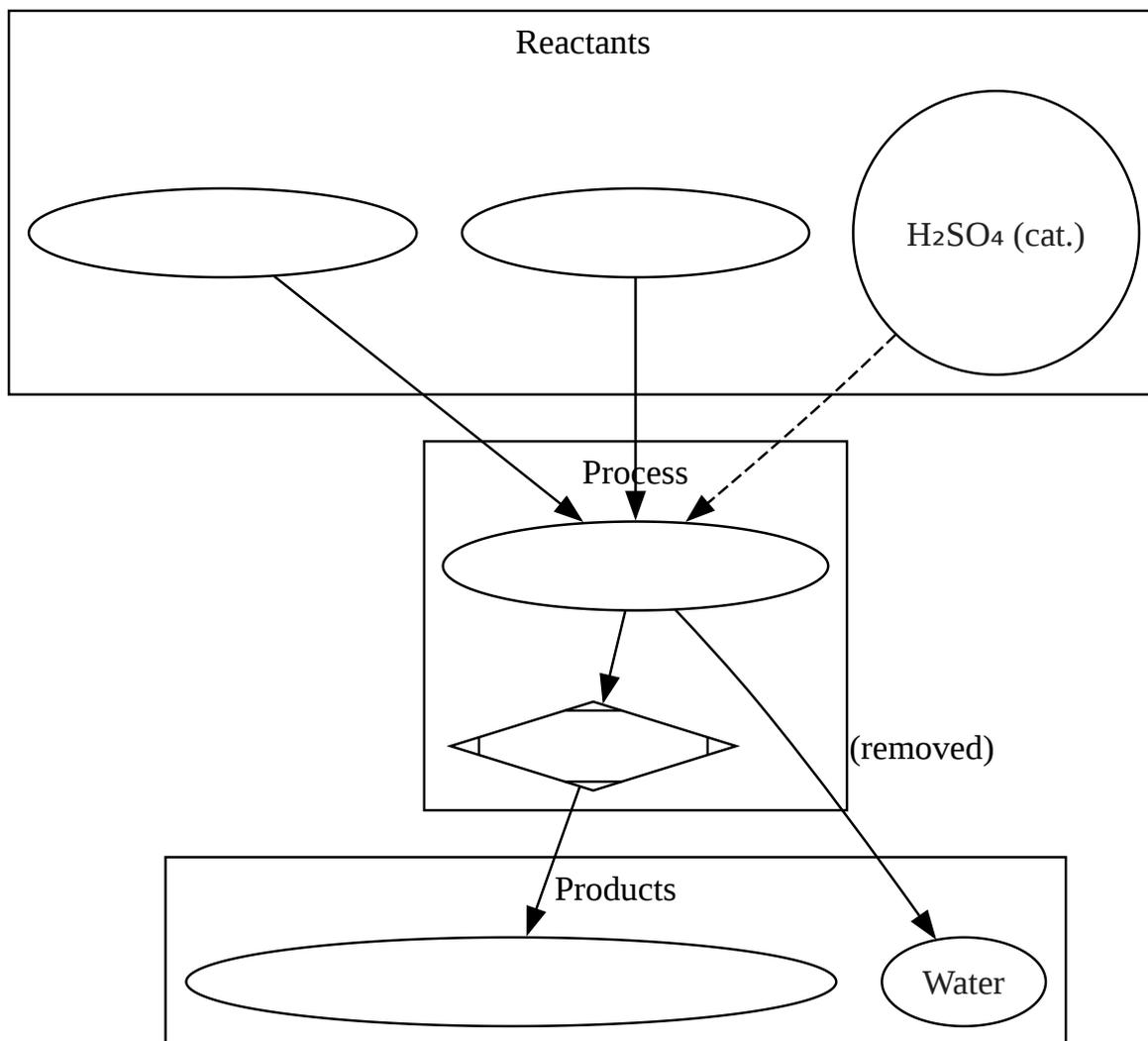
This protocol is adapted from standard Fischer esterification procedures for similar esters.

Materials:

- Phenylacetic acid
- 4-methylphenol (p-cresol)
- Concentrated sulfuric acid (catalyst)
- Toluene (solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and extraction

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of phenylacetic acid and 4-methylphenol in toluene.
- Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass).
- Equip the flask with a Dean-Stark apparatus and a reflux condenser.
- Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.



[Click to download full resolution via product page](#)

Caption: Fischer Esterification Workflow for 4-methylphenyl 2-phenylacetate.

## Spectroscopic Data (Predicted and Representative)

Detailed experimental spectra for 4-methylphenyl 2-phenylacetate are not readily available. The following tables provide predicted and representative data based on the analysis of similar compounds.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.40 - 7.20	m	5H	Phenyl group (from phenylacetic acid)
~ 7.15	d	2H	Aromatic protons ortho to the ester oxygen
~ 7.00	d	2H	Aromatic protons meta to the ester oxygen
~ 3.80	s	2H	-CH <sub>2</sub> - (methylene bridge)
~ 2.30	s	3H	-CH <sub>3</sub> (methyl group on the phenyl ring)

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 171	C=O (ester carbonyl)
~ 149	C-O (aromatic carbon attached to ester oxygen)
~ 137	Quaternary aromatic carbon with methyl group
~ 134	Quaternary aromatic carbon of the phenylacetyl group
~ 130	Aromatic CH meta to the ester oxygen
~ 129	Aromatic CH of the phenylacetyl group
~ 128	Aromatic CH of the phenylacetyl group
~ 127	Aromatic CH of the phenylacetyl group
~ 121	Aromatic CH ortho to the ester oxygen
~ 41	-CH <sub>2</sub> - (methylene bridge)
~ 21	-CH <sub>3</sub> (methyl group)

Table 3: Representative FT-IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3030	Medium	Aromatic C-H stretch
~ 2950	Medium	Aliphatic C-H stretch
~ 1740	Strong	C=O ester stretch
~ 1600, 1500	Medium	Aromatic C=C stretch
~ 1200, 1170	Strong	C-O ester stretch

## Biological Activity and Potential in Drug Development

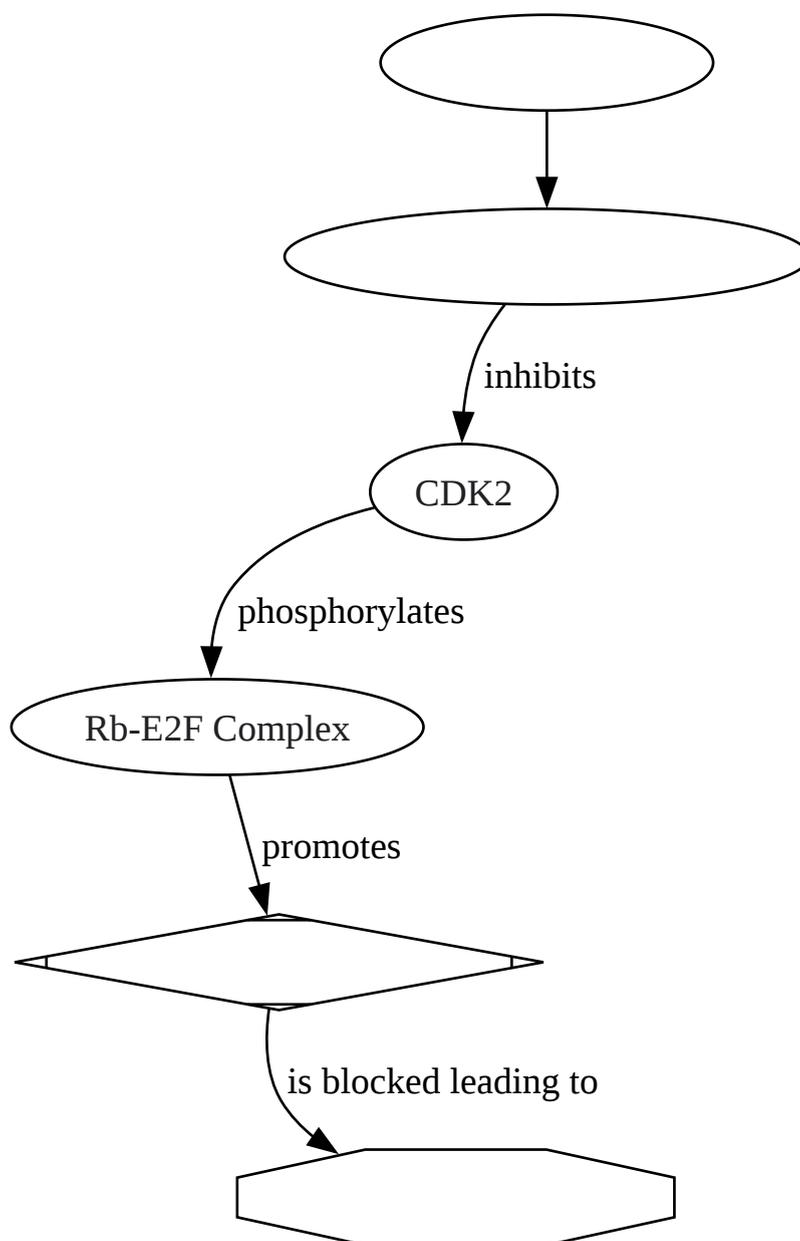
While specific studies on 4-methylphenyl 2-phenylacetate are limited, the broader class of phenylacetate esters has demonstrated significant biological activities, particularly in the realms of oncology and mycology.

## Anticancer Activity

Phenylacetate and its derivatives have been investigated for their potential as anticancer agents. They have been shown to induce differentiation, inhibit cell growth, and trigger apoptosis in various cancer cell lines.

**Mechanism of Action:** The anticancer effects of phenylacetates are believed to be multifactorial, primarily involving the induction of cell cycle arrest and apoptosis.

- **Cell Cycle Arrest:** Phenylacetates can induce a G1 phase cell cycle arrest, preventing cancer cells from entering the DNA synthesis (S) phase. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21Cip1, which in turn inhibits the activity of CDK2. The subsequent hypophosphorylation of the retinoblastoma protein (Rb) prevents the release of the E2F transcription factor, halting the cell cycle.



[Click to download full resolution via product page](#)

Caption: Phenylacetate-induced G1 Cell Cycle Arrest Pathway.

- Induction of Apoptosis: Phenylacetates can also induce programmed cell death (apoptosis) in tumor cells through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins and the activation of caspases.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

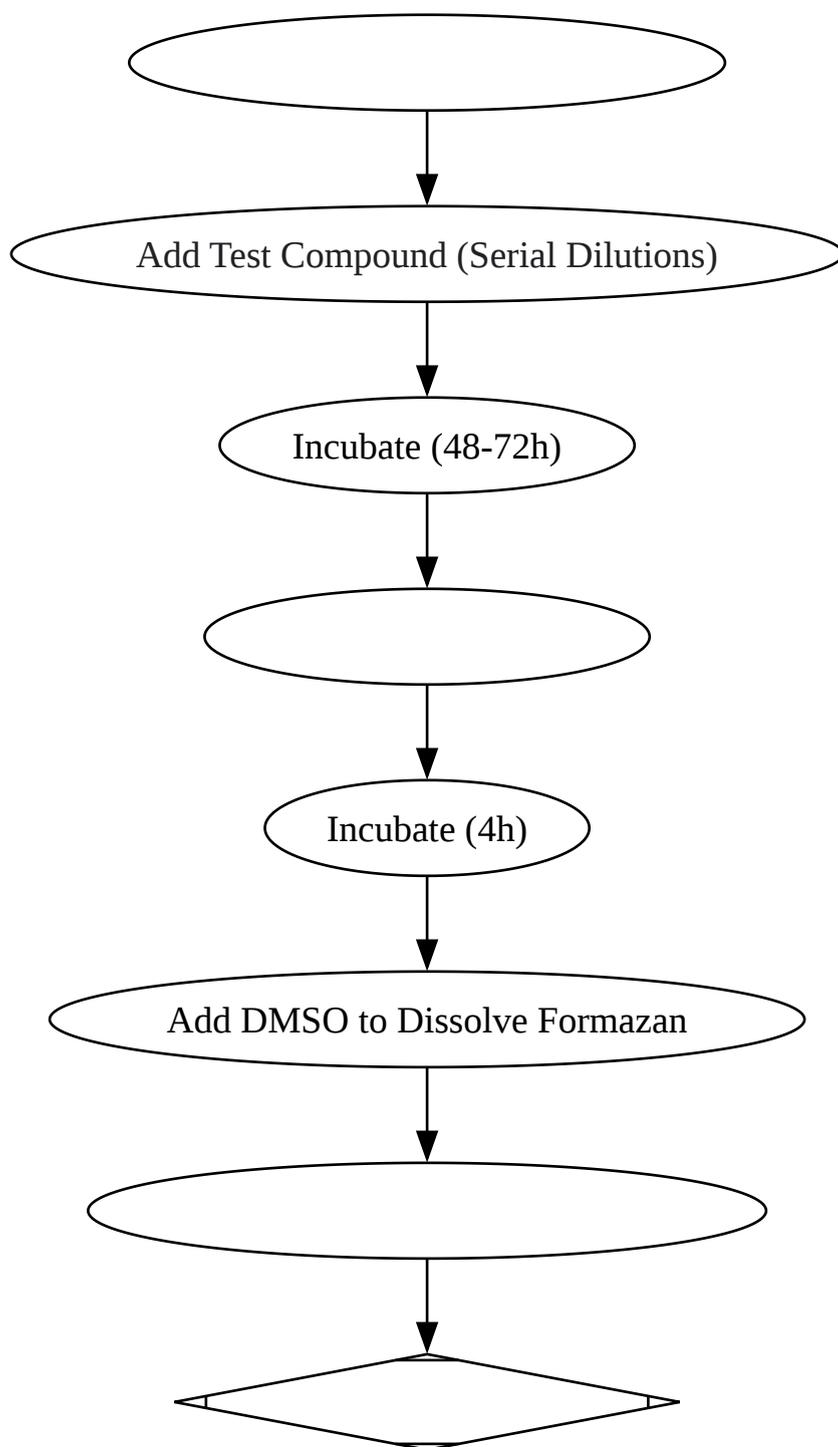
Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a compound against a cancer cell line.

Materials:

- Cancer cell line (e.g., MCF-7, PC-3)
- Complete cell culture medium
- 4-methylphenyl 2-phenylacetate (or other test compound)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- 96-well microplates
- Microplate reader

Procedure:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Caption: Workflow for an MTT Cytotoxicity Assay.

## Antifungal Activity

Phenylacetic acid and its derivatives have been identified as having antifungal properties against various plant and human pathogenic fungi.

**Mechanism of Action:** The precise antifungal mechanism is still under investigation but is thought to involve the disruption of the fungal cell membrane integrity. Some studies suggest that these compounds can interfere with ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and ultimately cell death.

**Experimental Protocol:** Broth Microdilution Antifungal Susceptibility Testing

**Objective:** To determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

**Materials:**

- Fungal strain (e.g., *Candida albicans*, *Aspergillus fumigatus*)
- RPMI-1640 medium
- 4-methylphenyl 2-phenylacetate (or other test compound)
- 96-well microplates
- Spectrophotometer or microplate reader

**Procedure:**

- Prepare a standardized fungal inoculum.
- Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.
- Add the fungal inoculum to each well.
- Include a growth control (no compound) and a sterility control (no inoculum).
- Incubate the plates at 35°C for 24-48 hours.

- The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, often determined visually or by measuring absorbance.

## Conclusion and Future Directions

4-methylphenyl 2-phenylacetate is a C<sub>15</sub>H<sub>14</sub>O<sub>2</sub> ester with a well-defined chemical structure. While specific biological data for this particular ester is sparse, the broader class of phenylacetate esters shows significant promise as a scaffold for the development of novel anticancer and antifungal agents. The mechanisms of action, involving cell cycle regulation in cancer and cell membrane disruption in fungi, provide a solid foundation for further investigation.

Future research should focus on the targeted synthesis and biological evaluation of 4-methylphenyl 2-phenylacetate and its analogs. Detailed studies are required to elucidate its specific anticancer and antifungal activities, determine its IC<sub>50</sub> and MIC values against a range of cell lines and fungal strains, and unravel the precise molecular signaling pathways it modulates. Such research could pave the way for the development of new therapeutic agents for the treatment of cancer and infectious diseases.

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-methylphenyl 2-phenylacetate (C<sub>15</sub>H<sub>14</sub>O<sub>2</sub>)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177993#iupac-name-for-c15h14o2-ester>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)